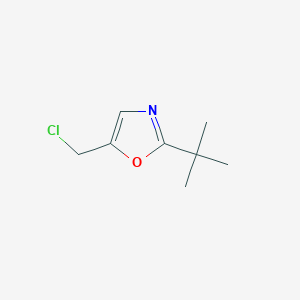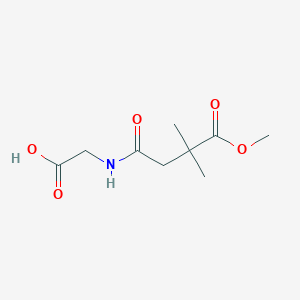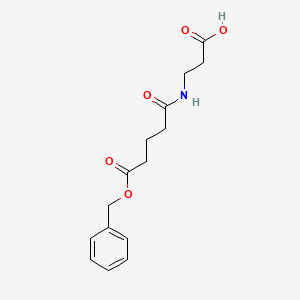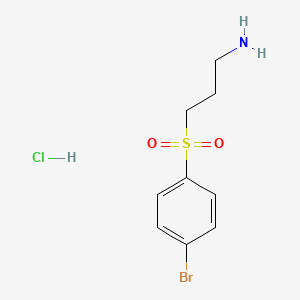![molecular formula C8H10N2O2S B1412685 4,5,6,7-四氢噻唑并[4,5-c]吡啶-2-羧酸甲酯 CAS No. 1256806-74-2](/img/structure/B1412685.png)
4,5,6,7-四氢噻唑并[4,5-c]吡啶-2-羧酸甲酯
描述
“Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate” is a chemical compound with the molecular formula C8H10N2O2S·HCl and a molecular weight of 234.70 . It appears as a solid and its physical state at 20 degrees Celsius is solid . It is light orange to yellow to green powder to crystal in appearance .
Molecular Structure Analysis
The molecular structure of “Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate” has been confirmed by NMR . An X-ray crystal analysis of a related compound afforded an obvious binding mode .
Physical And Chemical Properties Analysis
“Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate” is a solid at 20 degrees Celsius . It has a molecular weight of 234.70 .
科学研究应用
合成和衍生物形成
- 该化合物已被用作合成新型杂环体系的起始原料。例如,El-Kashef 等人 (2010) 使用相关的氨基酯合成了不同的吡啶噻吩并嘧啶衍生物,这些衍生物在新药的开发中具有重要意义 (El-Kashef 等人,2010)。
- Letavic 等人 (2017) 描述了新型 4-(R)-甲基-6,7-二氢-4H-三唑并[4,5-c]吡啶的合成,这是一种强效的脑穿透性 P2X7 拮抗剂,表明该化合物与开发针对中枢神经系统的治疗剂相关 (Letavic 等人,2017)。
药物应用
- Haginoya 等人 (2004) 利用该化合物的衍生物 5-甲基-4,5,6,7-四氢噻唑并[5,4-c]吡啶作为非酰胺因子 Xa 抑制剂中的 S4 结合元件。这项研究突出了其在开发口服抗凝剂中的潜在应用 (Haginoya 等人,2004)。
- 在受体药理学领域,Pedersen 等人 (1999) 合成了密切相关的化合物四氢异噻唑并[4,5-c]吡啶-3-醇的 O- 和环烷基化衍生物,以研究它们的毒蕈碱受体亲和力 (Pedersen 等人,1999)。
化学合成技术
- Youssef 等人 (2012) 报道了使用传统化学方法和现代微波技术合成异噻唑并吡啶,展示了该化合物在不同合成方法中的多功能性 (Youssef 等人,2012)。
抗惊厥活性
- Wang 等人 (2019) 评估了 7-苯基-4,5,6,7-四氢噻吩并[3,2-b]吡啶衍生物的抗惊厥活性,进一步证明了该化合物在神经系统疾病治疗中的作用 (Wang 等人,2019)。
GABAA 受体研究
- Brehm 等人 (1997) 对该化合物的类似物 4,5,6,7-四氢异噻唑并[5,4-c]吡啶-3-醇 (Thio-THIP) 进行了研究,以了解其对 GABAA 受体的作用,表明其在神经药理学中的重要性 (Brehm 等人,1997)。
新型杂环体系
- Ahmed (2002) 利用该化合物的衍生物构建了新的杂环体系,如吡啶并[4',3':4,5]噻吩并[2,3-d]嘧啶,证明了其在开发多种化学结构中的作用 (Ahmed,2002)。
生化分析
Biochemical Properties
Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate may bind to the active site of enzymes, altering their catalytic activity .
Cellular Effects
The effects of Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation. Additionally, Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific proteins or enzymes, leading to conformational changes that either inhibit or enhance their activity. Additionally, Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate has been associated with changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby affecting overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles or regions within the cell .
Subcellular Localization
The subcellular localization of Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can interact with DNA or nuclear proteins to regulate gene expression .
属性
IUPAC Name |
methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)7-10-5-4-9-3-2-6(5)13-7/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYYMJQZBBJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide](/img/structure/B1412612.png)


![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)



